![molecular formula C14H8ClIN2O2 B4721971 N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide](/img/structure/B4721971.png)
N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide
Overview
Description
N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide, also known as CF3, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of several enzymes, including protein kinases, which makes it an important tool for studying cellular signaling pathways.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide involves the inhibition of protein kinases. Specifically, N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide binds to the ATP-binding site of protein kinases, preventing them from phosphorylating their substrates. This leads to the disruption of cellular signaling pathways, which can have a variety of downstream effects.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has been shown to have a variety of biochemical and physiological effects. In addition to its role as a protein kinase inhibitor, N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has also been shown to inhibit other enzymes, including phosphodiesterases and phosphatases. This can lead to changes in cellular signaling and metabolism. N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has also been shown to have anti-inflammatory effects, which may be related to its inhibition of protein kinases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide in lab experiments is its potency as a protein kinase inhibitor. This allows researchers to study cellular signaling pathways in a more precise and controlled manner. However, one limitation of using N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide is its potential toxicity. N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has been shown to have cytotoxic effects in some cell lines, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide. One area of interest is the development of new cancer treatments based on N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide's protein kinase inhibition activity. Another area of interest is the study of N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide's anti-inflammatory effects, which may have implications for treating autoimmune diseases. Additionally, further research is needed to fully understand N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide's mechanism of action and its potential toxicity.
Scientific Research Applications
N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has been used in a variety of scientific research applications. One of its most important uses is as a protein kinase inhibitor. Protein kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation has been linked to many diseases, including cancer. N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide has been shown to inhibit several protein kinases, including JAK2, a key signaling molecule in cancer cells. This makes N-(2-chlorophenyl)-2-cyano-3-(5-iodo-2-furyl)acrylamide a promising candidate for developing new cancer treatments.
properties
IUPAC Name |
(Z)-N-(2-chlorophenyl)-2-cyano-3-(5-iodofuran-2-yl)prop-2-enamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClIN2O2/c15-11-3-1-2-4-12(11)18-14(19)9(8-17)7-10-5-6-13(16)20-10/h1-7H,(H,18,19)/b9-7- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCIFSYDOCSJKLU-CLFYSBASSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C(=CC2=CC=C(O2)I)C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)/C(=C\C2=CC=C(O2)I)/C#N)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClIN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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